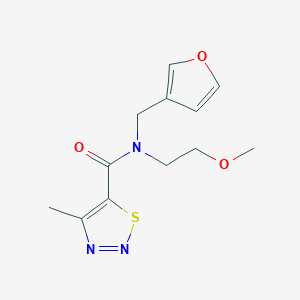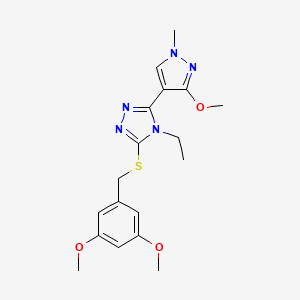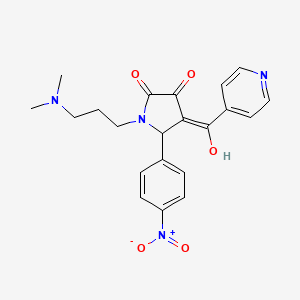![molecular formula C18H19FN6O2 B2584575 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-74-6](/img/structure/B2584575.png)
2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a fluorinated benzamide moiety with a pyrazolo[3,4-d]pyrimidine core, which is known for its potential biological activities, particularly in cancer research .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit protein kinases , which play active roles in cellular signal transduction pathways . These kinases regulate many important cellular activities such as cell division, survival, and apoptosis .
Mode of Action
Similar compounds have been found to inhibit protein kinases . These inhibitors can prevent the phosphorylation processes in cells, which are crucial for signal transduction pathways .
Biochemical Pathways
Kinase inhibitors, like this compound, can affect various signal transduction pathways in human cells . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar irreversible kinase inhibitors (ikis) have been reported to show improved biochemical efficacy, good pharmacokinetic (pk) or pharmacodynamics (pd) profiles than reversible inhibitors .
Result of Action
Similar compounds have shown good in vitro anti-proliferative activities against leukemia cell lines . Some of these compounds were 8–10 times more potent than the BTK inhibitor ibrutinib .
Action Environment
The effectiveness of similar kinase inhibitors can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction with CDK2 suggests that 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide could potentially be used in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Cellular Effects
This compound has been found to have significant effects on various types of cells . For instance, it has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . It appears to exert these effects by influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms . For instance, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation . This inhibition of CDK2 leads to alterations in cell cycle progression and can induce apoptosis in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been found to change over time . For instance, it has been shown to induce significant alterations in cell cycle progression and apoptosis in HCT cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been found to exhibit cytotoxic activities against various cell lines at certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways . For instance, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a manner that is likely influenced by its interactions with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It is used in studies to understand cellular processes and signaling pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Fluorinated benzamides: These compounds also contain a fluorinated benzamide moiety and are studied for their potential therapeutic applications.
Uniqueness
What sets 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide apart is its unique combination of structural features, which enhances its biological activity and specificity. The presence of the morpholino group and the fluorinated benzamide moiety contributes to its improved pharmacokinetic properties and target selectivity .
Properties
IUPAC Name |
2-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c19-15-4-2-1-3-13(15)18(26)20-5-6-25-17-14(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGPWDSLMXCETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2584496.png)
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2584498.png)

![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one](/img/structure/B2584501.png)
![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)
![1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2584505.png)

![11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B2584507.png)



![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)

